2-Chloro-3-fluoro-6-methoxybenzaldehyde
Overview
Description
2-Chloro-3-fluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methoxy group attached to a benzaldehyde core. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-methoxybenzaldehyde typically involves the chlorination and fluorination of a methoxybenzaldehyde precursor. One common method includes the reaction of 2-chloro-6-methoxybenzaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-methoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 2-Chloro-3-fluoro-6-methoxybenzoic acid.
Reduction: 2-Chloro-3-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoro-6-methoxybenzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-3-methoxybenzaldehyde: Similar structure but different substitution pattern.
2-Fluoro-6-methoxybenzaldehyde: Lacks the chloro group.
2-Chloro-3-fluoro-6-methoxybenzoic acid: Oxidized form of the compound
Uniqueness
2-Chloro-3-fluoro-6-methoxybenzaldehyde is unique due to the specific combination of chloro, fluoro, and methoxy groups on the benzaldehyde core. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various research and industrial applications .
Biological Activity
2-Chloro-3-fluoro-6-methoxybenzaldehyde is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆ClF O₂. The presence of chlorine and fluorine atoms, along with a methoxy group, contributes to its distinctive chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form 2-Chloro-3-fluoro-6-methoxybenzoic acid or reduction to yield 2-Chloro-3-fluoro-6-methoxybenzyl alcohol.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The aldehyde functional group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their activity. This interaction may lead to various biochemical effects, including modulation of metabolic pathways and enzyme inhibition.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in the development of new antibiotics .
Anticancer Activity
In studies evaluating anticancer properties, this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was found to induce cell cycle arrest in the G2/M phase in HL-60 leukemia cells, suggesting its potential as an anticancer agent . The compound's structure appears to influence its activity; modifications in substituent positions have been shown to significantly affect cytotoxicity levels .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-6-fluoro-3-methoxybenzaldehyde | Similar halogenation pattern | Investigated for antimicrobial properties |
2-Fluoro-6-methoxybenzaldehyde | Lacks chlorine substituent | Lower activity compared to chloro derivatives |
2-Chloro-3-fluoro-6-methoxybenzoic acid | Oxidized form | Exhibits different reactivity profiles |
This table illustrates how variations in chemical structure can lead to differences in biological activity.
Case Studies
Study on Anticancer Activity:
A study published in MDPI evaluated the cytotoxic effects of various benzylidene derivatives, including those related to this compound. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cells compared to their parent compounds. Notably, certain derivatives showed IC₅₀ values significantly lower than those of established anticancer agents like quercetin .
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of halogenated benzaldehydes, including this compound. The findings revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in developing novel antibiotics .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHNXAZNZZEWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280908 | |
Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-40-0 | |
Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoro-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001280908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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